molecular formula C16H14O6 B1643298 (S)-5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-methoxychroman-4-one

(S)-5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-methoxychroman-4-one

Cat. No. B1643298
M. Wt: 302.28 g/mol
InChI Key: URBNKMKLIWQQRO-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-methoxychroman-4-one is a natural product found in Scutellaria indica with data available.

Scientific Research Applications

Natural Source and Structural Features

The compound (S)-5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-methoxychroman-4-one is a flavone with interesting structural and chemical properties. It has been isolated from various natural sources, such as Heliotropium taltalense, a Chilean species, where it crystallizes with organic molecules and water molecules in its structure (Brito et al., 2011). This compound features a strong intramolecular hydrogen bond that influences its molecular geometry.

Pharmacological Properties

  • Antioxidant and Anticholinesterase Activities : This flavone, along with other related compounds, has shown significant scavenging activities in radical quenching assays, indicating potential antioxidant properties. It also exhibited anticholinesterase activities, which could have implications for treating neurological conditions (Xu Yang et al., 2018).

  • Anti-inflammatory and Antimicrobial Effects : Isolated from Belamcanda chinensis, this compound has demonstrated antimicrobial and anti-inflammatory effects, indicating its potential for treating infections and inflammatory conditions (Benguo Liu et al., 2008).

  • Anti-angiogenic Activity : A study on a homoisoflavanone structurally similar to this compound, isolated from Cremastra appendiculata, showed potent inhibition of angiogenesis, which is a critical process in tumor growth and metastasis (J. Shim et al., 2004).

Chemical Synthesis and Characterization

The synthesis and characterization of compounds related to (S)-5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-methoxychroman-4-one have been explored, providing valuable insights into the structural aspects and potential modifications for enhancing its pharmacological properties. This includes studies on the synthesis of homoisoflavanones and the analysis of their spectral properties (B. Kirkiacharian et al., 2005), (A. Farajtabar et al., 2013).

Therapeutic Potential

  • Cytotoxic Properties : Research into chroman-4-one derivatives, closely related to this flavone, has indicated potential cytotoxic properties against various cancer cell lines. This suggests the possibility of using these compounds in cancer chemotherapy (Saeedeh Noushini et al., 2013).

  • Antioxidant and Radical Scavenging Activity : Studies have highlighted the significant radical scavenging and antioxidant properties of similar hydroxy-1-aryl-isochromans, underlining their potential as therapeutic agents against oxidative stress-related disorders (P. Lorenz et al., 2005).

properties

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

(2S)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O6/c1-21-15-12(20)6-10(18)14-11(19)7-13(22-16(14)15)8-4-2-3-5-9(8)17/h2-6,13,17-18,20H,7H2,1H3/t13-/m0/s1

InChI Key

URBNKMKLIWQQRO-ZDUSSCGKSA-N

Isomeric SMILES

COC1=C(C=C(C2=C1O[C@@H](CC2=O)C3=CC=CC=C3O)O)O

SMILES

COC1=C(C=C(C2=C1OC(CC2=O)C3=CC=CC=C3O)O)O

Canonical SMILES

COC1=C(C=C(C2=C1OC(CC2=O)C3=CC=CC=C3O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-methoxychroman-4-one
Reactant of Route 2
(S)-5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-methoxychroman-4-one
Reactant of Route 3
(S)-5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-methoxychroman-4-one
Reactant of Route 4
(S)-5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-methoxychroman-4-one
Reactant of Route 5
(S)-5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-methoxychroman-4-one
Reactant of Route 6
(S)-5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-methoxychroman-4-one

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